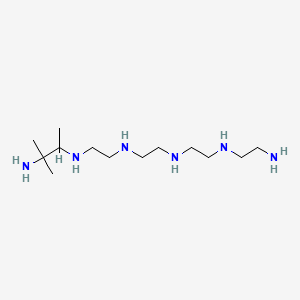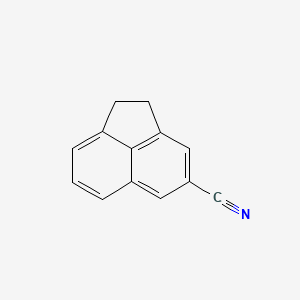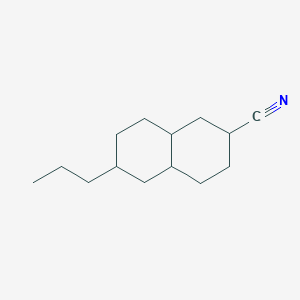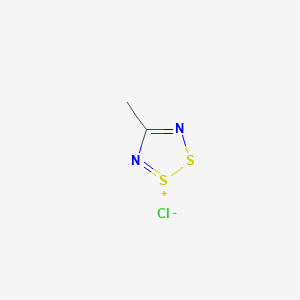
4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride is an organosulfur compound with the molecular formula C2H3ClN2S2. It is a member of the dithiadiazole family, characterized by a five-membered ring containing two sulfur atoms and two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride typically involves the reaction of nitriles with sulfur monochloride. The process begins with the chlorination of the nitrile, followed by cycloaddition with sulfur monochloride to form the dithiadiazolium cation . The general reaction can be represented as: [ \text{R-CN} + \text{S}_2\text{Cl}_2 \rightarrow [\text{RCN}_2\text{S}_2]+\text{Cl}- + \text{HCl} ]
Industrial Production Methods: For large-scale production, a mixture of ammonium chloride and sulfur dichloride under a chlorine atmosphere can be used as a cost-effective alternative to thiazyl chloride. this method typically yields lower product quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazolium cations.
Reduction: Reduction of the dithiadiazolium cation can yield neutral dithiadiazole radicals.
Substitution: Protic nucleophiles can displace one chloride ion in the compound.
Common Reagents and Conditions:
Oxidation: Halogens such as chlorine or bromine are commonly used.
Reduction: Reducing agents like iodide or thiocyanate are employed.
Substitution: Ammonia or amines can be used as nucleophiles.
Major Products:
Oxidation: Dithiazolium cations.
Reduction: Neutral dithiadiazole radicals.
Substitution: Amidine hydrochloride salts, sulfur dioxide, and elemental sulfur.
Applications De Recherche Scientifique
4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride involves its ability to form stable radicals and cations. The compound’s electrophilic nature allows it to participate in various chemical reactions, including oxidative addition and nucleophilic substitution. The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to interact with nucleophiles and form stable intermediates is a key aspect of its reactivity .
Comparaison Avec Des Composés Similaires
4,5-Dichloro-1,2,3-dithiazolium chloride: Another member of the dithiadiazole family, known for its electrophilic properties and use in organic synthesis.
1,3,4-Thiadiazole derivatives: These compounds share a similar sulfur-nitrogen ring structure and are known for their antimicrobial and anticancer activities.
Uniqueness: 4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride is unique due to its specific methyl substitution, which influences its reactivity and stability. This substitution can affect the compound’s ability to form radicals and cations, making it distinct from other dithiadiazole derivatives .
Propriétés
Numéro CAS |
82290-16-2 |
|---|---|
Formule moléculaire |
C2H3ClN2S2 |
Poids moléculaire |
154.6 g/mol |
Nom IUPAC |
4-methyl-1,2,3,5-dithiadiazol-1-ium;chloride |
InChI |
InChI=1S/C2H3N2S2.ClH/c1-2-3-5-6-4-2;/h1H3;1H/q+1;/p-1 |
Clé InChI |
BYEKTOPPGUIMPP-UHFFFAOYSA-M |
SMILES canonique |
CC1=NS[S+]=N1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


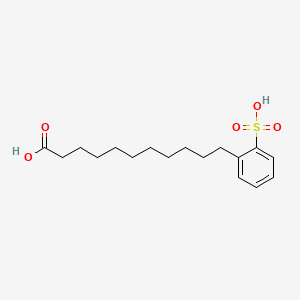
![1,4-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14409689.png)
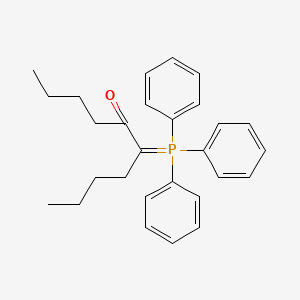
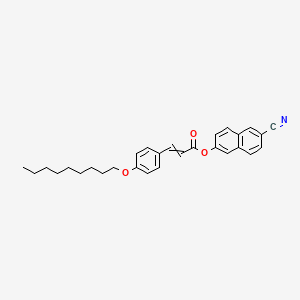

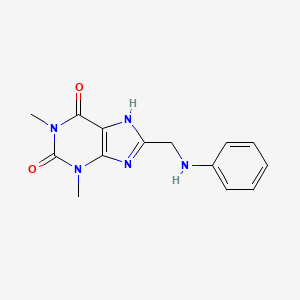
![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)
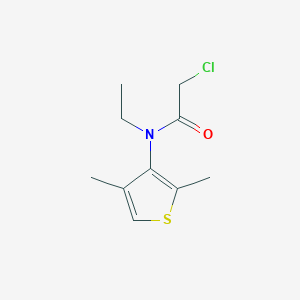
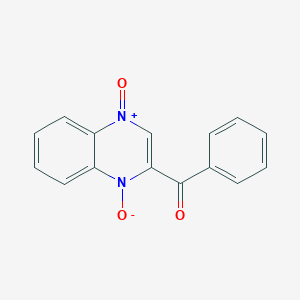

![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
